Exclusive Grignard Reaction Pathway: 4-Nitro Isomer Gives Alkyl-Nitro Derivatives, Not Alkyl-Nitroso
Under identical experimental conditions, 4-nitrobenzothiazole reacts with Grignard reagents to afford exclusively alkyl-nitro derivatives, in contrast to the 5-, 6-, and 7-nitro isomers, which yield alkyl-nitroso products . This represents a product-type switch rather than a yield difference.
| Evidence Dimension | Product type after Grignard reaction and acidic work-up |
|---|---|
| Target Compound Data | 4-Nitro-7-alkylbenzothiazole (alkyl-nitro derivative) |
| Comparator Or Baseline | 5-, 6-, and 7-nitrobenzothiazoles: all yield mono- or bis-alkyl-nitroso derivatives |
| Quantified Difference | Exclusive product class switch from nitrosoarene (all other isomers) to nitroarene (4-isomer only); no interconversion observed |
| Conditions | Reaction with RMgX (e.g., PhCH2CH2MgBr, n-BuMgBr) in THF/Et2O, followed by decomposition with BF3·Et2O complex |
Why This Matters
For procurement decisions, this unique reactivity enables the synthesis of 7-alkyl-4-nitrobenzothiazole intermediates that are inaccessible from any other nitrobenzothiazole regioisomer, providing a non-redundant entry point for further functionalization.
- [1] Bartoli, G., Leardini, R., Lelli, M., & Rosini, G. (1977). Reactions of nitrobenzothiazoles with Grignard reagents. Orientation of alkylation with respect to the nitro-group position. Journal of the Chemical Society, Perkin Transactions 1, 1977(8), 884–887. DOI: 10.1039/P19770000884 View Source
